Cosamin

Übersicht

Beschreibung

Cosamin DS is a combination product that contains chondroitin and glucosamine . Chondroitin is a naturally occurring substance formed of sugar chains and is believed to help the body maintain fluid and flexibility in the joints . Glucosamine is a sugar protein that helps your body build cartilage, the hard connective tissue located mainly on the bones near your joints . It is a naturally occurring substance found in bones, bone marrow, shellfish, and fungus . Cosamin DS has been used in alternative medicine as a possibly effective aid in treating osteoarthritis pain .

Synthesis Analysis

The combination of glucosamine HCl and chondroitin sulfate in Cosamin DS has been shown in cell culture research to decrease levels of markers associated with cartilage breakdown and joint discomfort . A study showed that low dose combinations of glucosamine and chondroitin sulfate effectively stimulate in vitro collagen and non-collagenous protein (NCP) synthesis by ligament cells, tenocytes, and chondrocytes .

Molecular Structure Analysis

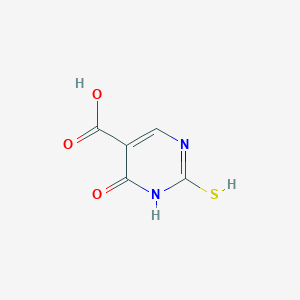

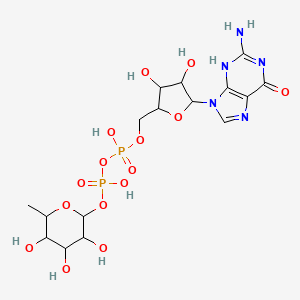

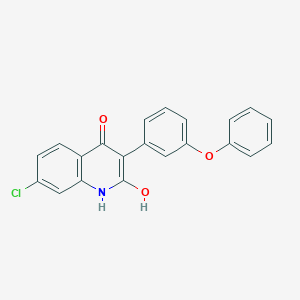

Glucosamine, one of the components of Cosamin, is an amino monosaccharide nutrient and precursor of the disaccharide unit of glycosaminoglycan, which is the building block of the proteoglycan component of the cartilage matrix . The molecular formula of glucosamine is C6H13NO5 .

Chemical Reactions Analysis

The ingredients in Cosamin DS work together to block enzymes that break down cartilage . At the cellular level, the combination of glucosamine HCl and chondroitin sulfate decreases levels of markers associated with cartilage breakdown and joint discomfort .

Wissenschaftliche Forschungsanwendungen

1. Management of Knee Osteoarthritis

A study by Das and Hammad (2000) investigated the efficacy of a combination including glucosamine HCl, sodium chondroitin sulfate, and manganese ascorbate in managing knee osteoarthritis. This combination, known as Cosamin DS, demonstrated significant improvement in patients with mild to moderate osteoarthritis.

2. Cognitive Functions in Mild Cognitive Impairment

A study by Ito et al. (2018) explored the effects of a composite supplement containing antioxidants, including astaxanthin and sesamin, on cognitive function in people with mild cognitive impairment. The study showed significant improvements in psychomotor and processing speed, indicating a potential role of such supplements in cognitive health.

3. Antioxidative and Anti-apoptotic Effects

Research by Liu et al. (2013) found that sesamin, a major lignan in sesame seeds and oil, has protective effects against oxidative DNA damage and apoptosis in the liver, suggesting its potential in mitigating liver damage.

4. Improvement of Endothelial Dysfunction

The study by Kong et al. (2009) demonstrated that sesamin can improve endothelial dysfunction in hypertensive rats, highlighting its potential role in cardiovascular health.

5. Sesamin in Dental Applications

Wang et al. (2009) investigated the use of sesamin as a co-initiator in dental composites. Their research, published in "Acta Biomaterialia," found that sesamin improved the polymerization rate and final bond conversion in dental resins, suggesting a potential application in dentistry (Wang et al., 2009).

Wirkmechanismus

Safety and Hazards

Cosamin DS is generally safe for use, but it may cause some side effects such as nausea, diarrhea, constipation, stomach pain, gas, bloating, hair loss, or puffy eyelids . Serious side effects include irregular heartbeats and swelling in the legs . It is not intended for medicinal use and has not been approved by the FDA because of its classification as a supplement . It should not be used in place of medication prescribed for you by your doctor . You should not use this product if you are allergic to Cosamin DS or if you take warfarin .

Zukünftige Richtungen

Cosamin DS is often sold as a joint supplement . Companies that produce quality joint supplements may choose to have their products and manufacturing sites independently tested and certified, to ensure the quality and safety of their products . These certified products would be labeled accordingly by the manufacturer . There are also other products like Cosamin Sport, which is formulated to improve joint and muscle comfort after exercise .

Eigenschaften

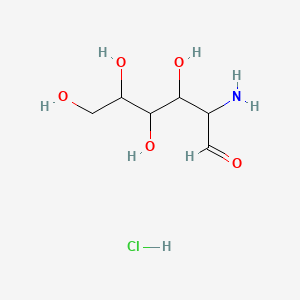

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOJBBMQJBVCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948464 | |

| Record name | 2-Amino-2-deoxyhexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cosamin | |

CAS RN |

25591-10-0, 66-84-2, 5505-63-5 | |

| Record name | NSC244783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucosamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucosamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Mannose, 2-amino-2-deoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-deoxyhexose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-deoxy-D-mannose hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.